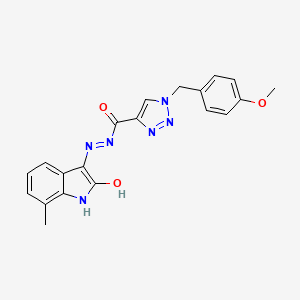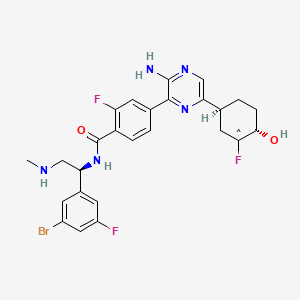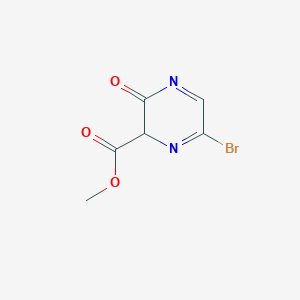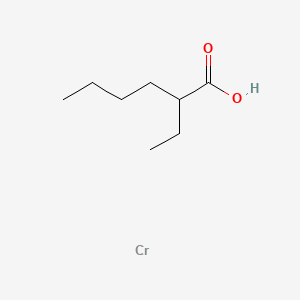
cyclopenta-1,3-diene;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;nickel(2+) is an organometallic compound that features a nickel ion coordinated to cyclopenta-1,3-diene ligands This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two aromatic ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;nickel(2+) typically involves the reaction of nickel salts with cyclopenta-1,3-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium or lithium. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.
Industrial Production Methods
On an industrial scale, the production of cyclopenta-1,3-diene;nickel(2+) may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production costs.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.
Reduction: It can be reduced back to nickel(0) or nickel(I) species.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
科学研究应用
Cyclopenta-1,3-diene;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
作用机制
The mechanism by which cyclopenta-1,3-diene;nickel(2+) exerts its effects involves the coordination of the nickel ion to the cyclopenta-1,3-diene ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the nickel ion can facilitate the activation of substrates and promote the formation of desired products.
相似化合物的比较
Similar Compounds
Ferrocene: Another well-known metallocene with iron as the central metal ion.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal ion.
Ruthenocene: A metallocene with ruthenium as the central metal ion.
Uniqueness
Cyclopenta-1,3-diene;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit different reactivity and stability compared to iron, cobalt, or ruthenium complexes. This uniqueness makes cyclopenta-1,3-diene;nickel(2+) particularly valuable in certain catalytic and industrial applications where other metallocenes may not perform as well.
属性
分子式 |
C10H2Ni-8 |
|---|---|
分子量 |
180.82 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;nickel(2+) |
InChI |
InChI=1S/2C5H.Ni/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI 键 |
FOJYUDYOMZUGEK-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)


![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
